molecular formula C24H22FN3O3 B12374023 Exatecan analog 36

Exatecan analog 36

Cat. No.: B12374023
M. Wt: 419.4 g/mol
InChI Key: UWSSMMLNRVDDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Exatecan analog 36 is a water-soluble, potent camptothecin derivative. Camptothecins are a class of compounds known for their antineoplastic activity, primarily through inhibition of topoisomerase I, an enzyme crucial for DNA replication. This compound has been developed to enhance the therapeutic profile of camptothecins, offering greater antitumor activity and reduced toxicity compared to earlier analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Exatecan analog 36 involves multiple steps, starting from camptothecin. The process includes modifications to the camptothecin structure to improve water solubility and antitumor activity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets stringent pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Exatecan analog 36 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired modifications are achieved .

Major Products

The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for their antitumor activity and other pharmacological properties .

Scientific Research Applications

Exatecan analog 36 has a wide range of scientific research applications:

Mechanism of Action

Exatecan analog 36 exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. By trapping the topoisomerase I-DNA cleavage complex, this compound induces DNA damage, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Exatecan analog 36 is compared with other camptothecin derivatives such as topotecan and irinotecan. While all these compounds inhibit topoisomerase I, this compound offers several advantages:

List of Similar Compounds

Properties

Molecular Formula

C24H22FN3O3

Molecular Weight

419.4 g/mol

IUPAC Name

N-(14-fluoro-15-methyl-5-oxo-7-propanoyl-4,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1,6,8,10,12,14,16(20)-heptaen-19-yl)acetamide

InChI

InChI=1S/C24H22FN3O3/c1-4-20(30)13-7-19-24-15(10-28(19)21(31)8-13)23-17(26-12(3)29)6-5-14-11(2)16(25)9-18(27-24)22(14)23/h7-9,17H,4-6,10H2,1-3H3,(H,26,29)

InChI Key

UWSSMMLNRVDDTK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=O)N2CC3=C4C(CCC5=C4C(=CC(=C5C)F)N=C3C2=C1)NC(=O)C

Origin of Product

United States

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